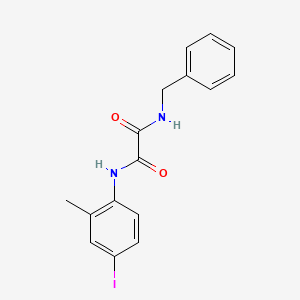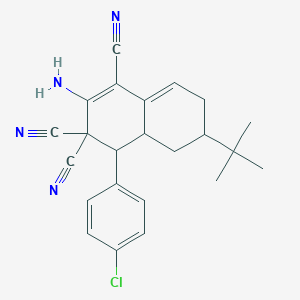
N-benzyl-N'-(4-iodo-2-methylphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, an iodo-substituted aromatic ring, and an ethanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide typically involves the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is reacted with an appropriate halogenated aromatic compound to introduce the benzyl group.
Iodination: The aromatic ring is iodinated using iodine or an iodine-containing reagent under suitable conditions.
Amidation: The iodinated aromatic compound is then reacted with ethanediamide under conditions that promote amide bond formation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents that enhance reaction efficiency and yield are often employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the iodo group, converting it to a less reactive form.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of deiodinated aromatic compounds.
Substitution: Formation of halogenated aromatic compounds.
科学研究应用
N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The benzyl and iodo groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways that involve signal transduction and gene expression regulation.
相似化合物的比较
- N-benzyl-N’-(4-iodo-2-methylphenyl)-N’'-methylethanediamide
- N-(2-iodo-4-methylphenyl)benzamide
- N-(2-iodo-4-methylphenyl)-4-butylbenzamide
Comparison: N-benzyl-N’-(4-iodo-2-methylphenyl)ethanediamide is unique due to its specific substitution pattern and the presence of both benzyl and ethanediamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H15IN2O2 |
|---|---|
分子量 |
394.21 g/mol |
IUPAC 名称 |
N-benzyl-N'-(4-iodo-2-methylphenyl)oxamide |
InChI |
InChI=1S/C16H15IN2O2/c1-11-9-13(17)7-8-14(11)19-16(21)15(20)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
InChI 键 |
NKNNHUHGWPQIES-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C(=O)NCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-N-[6,6-dimethyl-2,4-dioxo-1-phenyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11562289.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11562290.png)
![2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11562296.png)
![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11562303.png)
![1-[Tert-butyl(prop-2-yn-1-yl)amino]-4-methylpentan-2-ol](/img/structure/B11562313.png)
![2-(2-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11562318.png)
![(3E)-3-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11562326.png)
![N-(2-ethoxyphenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11562334.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11562343.png)
![(3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide](/img/structure/B11562351.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11562352.png)
![2-Bromo-N-({N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11562353.png)
![N-({N'-[(1E)-1-[4-(Dimethylamino)phenyl]ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11562354.png)

